tert-butyl 3-amino-4-cyanoindazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 3-amino-4-cyanoindazole-1-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-4-cyanoindazole-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-cyano-1H-indazole and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 3-amino-4-cyanoindazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
tert-butyl 3-amino-4-cyanoindazole-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4-cyanoindazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-cyano-1H-indazole-1-carboxylate: Similar structure but lacks the tert-butyl group.
1H-Indazole-1-carboxylate derivatives: Various derivatives with different substituents on the indazole ring.
Uniqueness
tert-butyl 3-amino-4-cyanoindazole-1-carboxylate is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and solubility, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H14N4O2 |
---|---|
Molecular Weight |
258.28 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-cyanoindazole-1-carboxylate |
InChI |
InChI=1S/C13H14N4O2/c1-13(2,3)19-12(18)17-9-6-4-5-8(7-14)10(9)11(15)16-17/h4-6H,1-3H3,(H2,15,16) |
InChI Key |
DKSSHIYZYCEVPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC(=C2C(=N1)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.